molecular formula C10H5F3N2 B11891495 3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B11891495
M. Wt: 210.15 g/mol
InChI Key: SPJXHMNHQFVBOP-UHFFFAOYSA-N
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Description

3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with ethynyl and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the trifluoromethylation of imidazo[1,2-a]pyridine derivatives can be achieved using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would include the use of readily available starting materials and efficient catalytic systems to ensure the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications.

Scientific Research Applications

3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its ethynyl and trifluoromethyl substituents, which impart distinct electronic and steric properties

Properties

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

3-ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H5F3N2/c1-2-8-5-14-9-4-3-7(6-15(8)9)10(11,12)13/h1,3-6H

InChI Key

SPJXHMNHQFVBOP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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